Grossman's sealer

描述

Polyglyceryl-3 caprate is a versatile emulsifier and surfactant commonly used in cosmetics and personal care products. It is an ester of capric fatty acid with polyglycerol containing three glyceryl units. This compound is known for its ability to blend water and oil-based ingredients, making it an essential component in skincare and hair care formulations .

准备方法

Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .

化学反应分析

Polyglyceryl-3 caprate primarily undergoes esterification reactions. It is synthesized by reacting glycerin with capric acid under acidic or basic conditions. The major product formed from this reaction is polyglyceryl-3 caprate itself .

科学研究应用

Physicochemical Properties

The physicochemical properties of Grossman's sealer have been extensively studied. Key attributes include:

- Sealing Ability : this compound exhibits superior sealing capabilities compared to many contemporary sealers. Studies show it effectively fills voids and prevents bacterial infiltration .

- Setting Time : It has a relatively slow setting time, which allows for adequate manipulation during application.

- Solubility : The sealer is insoluble in tissue fluids, which is crucial for maintaining the integrity of the seal over time.

Comparative Data Table of Physicochemical Properties

| Property | This compound | Other Sealers (e.g., Bioceramic) |

|---|---|---|

| Sealing Ability | High | Moderate |

| Setting Time | Slow | Variable |

| Radiopacity | Present | Present |

| Biocompatibility | High | High |

| Solubility | Insoluble | Variable |

Biocompatibility

Biocompatibility is a critical factor in the success of any root canal sealer. This compound has been shown to elicit minimal inflammatory responses in both in vitro and in vivo studies. A systematic review indicated that while some sealers exhibit significant cytotoxicity, this compound typically demonstrates mild tissue reactions .

Case Study Insights

- In Vitro Studies : Research indicated that this compound had a lower cytotoxic potential than several newer materials when tested on cell cultures. This suggests that it is less likely to cause adverse reactions when used clinically .

- In Vivo Studies : Clinical evaluations have shown that patients treated with Grossman’s sealer report fewer complications related to tissue irritation compared to those treated with other sealers .

Clinical Applications

This compound is primarily utilized in:

- Endodontic Procedures : It is employed for sealing root canals after the removal of infected pulp tissue.

- Retreatment Cases : Its solubility allows for easier removal when retreating previously treated canals.

- Pediatric Dentistry : Due to its favorable biocompatibility profile, it is often used in pediatric cases where minimizing trauma to developing tissues is crucial.

作用机制

Polyglyceryl-3 caprate exerts its effects by facilitating the blending of water and oil-based ingredients in formulations. It acts as a surfactant, reducing the surface tension between different phases, thereby creating a stable emulsion. This mechanism is crucial in ensuring the uniform distribution of active ingredients in cosmetic products .

相似化合物的比较

Polyglyceryl-3 caprate is often compared with other emulsifiers and surfactants such as glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While these compounds also serve as emulsifiers, polyglyceryl-3 caprate is unique due to its mild nature and suitability for sensitive skin. It is also PEG-free, biodegradable, and water-soluble, making it an environmentally friendly option .

Similar compounds include:

- Glyceryl stearate

- Sorbitan stearate

- Cetearyl alcohol

- Polyglyceryl-3 caprylate

属性

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

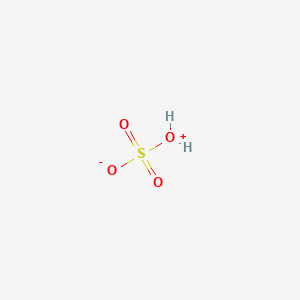

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。